[1-(2-Aminophenyl)piperidin-4-yl]methanol
Overview
Description
[1-(2-Aminophenyl)piperidin-4-yl]methanol: is a compound that features a piperidine ring substituted with an aminophenyl group and a hydroxymethyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminophenyl)piperidin-4-yl]methanol typically involves the reaction of 2-aminobenzaldehyde with piperidine under reductive amination conditions. This process can be catalyzed by reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the aminophenyl group to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of esters, ethers, or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Aminophenyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of drugs targeting various diseases, including neurological disorders and cancers .
Industry: Industrially, it is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of [1-(2-Aminophenyl)piperidin-4-yl]methanol and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, the aminophenyl group can interact with active sites of enzymes, inhibiting their activity, while the piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Piperidine: A simpler structure lacking the aminophenyl and hydroxymethyl groups.
[1-(2-Aminophenyl)piperidin-4-yl]methanone: Similar structure but with a ketone group instead of a hydroxymethyl group.
[1-(2-Aminophenyl)piperidin-4-yl]ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness: The presence of both the aminophenyl and hydroxymethyl groups in [1-(2-Aminophenyl)piperidin-4-yl]methanol provides unique chemical reactivity and biological activity compared to its simpler analogs. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
[1-(2-aminophenyl)piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-3-1-2-4-12(11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRWPOIGYKNCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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